

A Technical Guide to Fmoc-1-Nal-OH: Commercial Availability and Synthetic Applications

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Compound of Interest

Compound Name: *Fmoc-1-Nal-OH*

Cat. No.: *B557940*

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This in-depth technical guide provides comprehensive information on the commercial availability of **Fmoc-1-Nal-OH**, a key building block in peptide synthesis, and its application in solid-phase peptide synthesis (SPPS). The unique properties of the 1-naphthylalanine residue can be leveraged to introduce specific structural and functional characteristics into novel peptide-based therapeutics and research compounds.

Commercial Availability of Fmoc-1-Nal-OH

Fmoc-1-Nal-OH, also known as Fmoc-L-3-(1-naphthyl)alanine, is readily available from a variety of commercial suppliers. The purity of the compound is typically high, with most suppliers offering purities of $\geq 98\%$ or $\geq 99\%$ as determined by HPLC. The compound is generally supplied as a white to off-white powder. Below is a summary of key information from several prominent suppliers.

Supplier	Product Name(s)	CAS Number	Molecular Weight	Purity	Additional Notes
Sigma-Aldrich	Fmoc-1-Nal-OH	96402-49-2	437.49	≥98.0%	Suitable for Fmoc solid-phase peptide synthesis.
Thermo Scientific	N-Fmoc-3-(1-naphthyl)-L-alanine	96402-49-2[1]	437.49[1]	98%[2]	Formerly part of the Alfa Aesar portfolio.[2]
Chem-Impex	Fmoc-3-(1-naphthyl)-L-alanine	96402-49-2[3]	437.5[3]	≥ 99% (HPLC)[3]	Provides pricing for various quantities.[3]
TCI Chemicals	Fmoc-1-Nal-OH	96402-49-2	437.49 (calculated)	>98.0% (HPLC)	Provides melting point and optical rotation data.
Advanced ChemTech	Fmoc-1-Nal-OH	96402-49-2	437.49 (calculated)	Not specified	Described as an unusual amino acid for peptide synthesis.
Aapptec Peptides	Fmoc-1-Nal-OH	96402-49-2[4]	437.5[4]	Not specified	Lot-specific data available on Certificate of Analysis.[4]
MedchemExpress	Fmoc-1-Nal-OH	96402-49-2[5]	437.49[5]	Not specified	Provides solubility information. [5]

Experimental Protocol: Incorporation of Fmoc-1-Nal-OH via Solid-Phase Peptide Synthesis

The following is a generalized yet detailed protocol for the incorporation of **Fmoc-1-Nal-OH** into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). The specific resin and subsequent amino acids will vary depending on the target peptide.

Materials and Reagents

- **Fmoc-1-Nal-OH**
- Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents (e.g., HBTU/HATU and HOBt/Oxyma)
- N,N'-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether
- Solid-phase synthesis vessel

Protocol

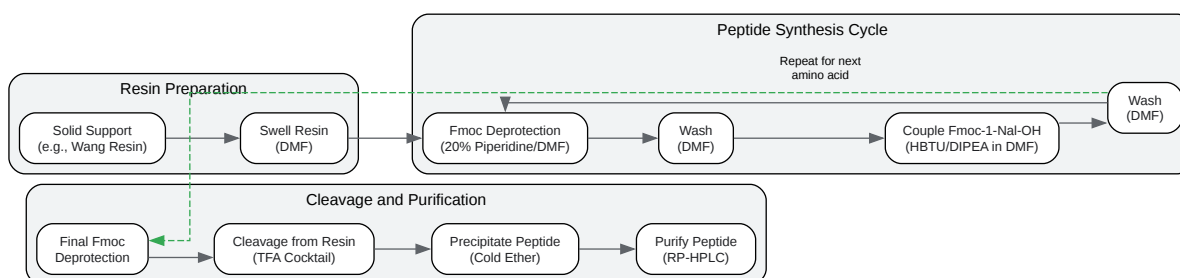
- **Resin Swelling:** The resin is swelled in DMF for at least one hour in a solid-phase synthesis vessel.
- **Fmoc Deprotection:** The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two

steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF.

- Coupling of **Fmoc-1-Nal-OH**:
 - In a separate vial, **Fmoc-1-Nal-OH** (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) and an additive (e.g., HOBT or Oxyma, 3-5 equivalents).
 - DIPEA (6-10 equivalents) is added to the activation mixture.
 - The activated **Fmoc-1-Nal-OH** solution is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed using the same deprotection procedure as in step 2.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS, which is allowed to react with the resin for 2-3 hours at room temperature.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

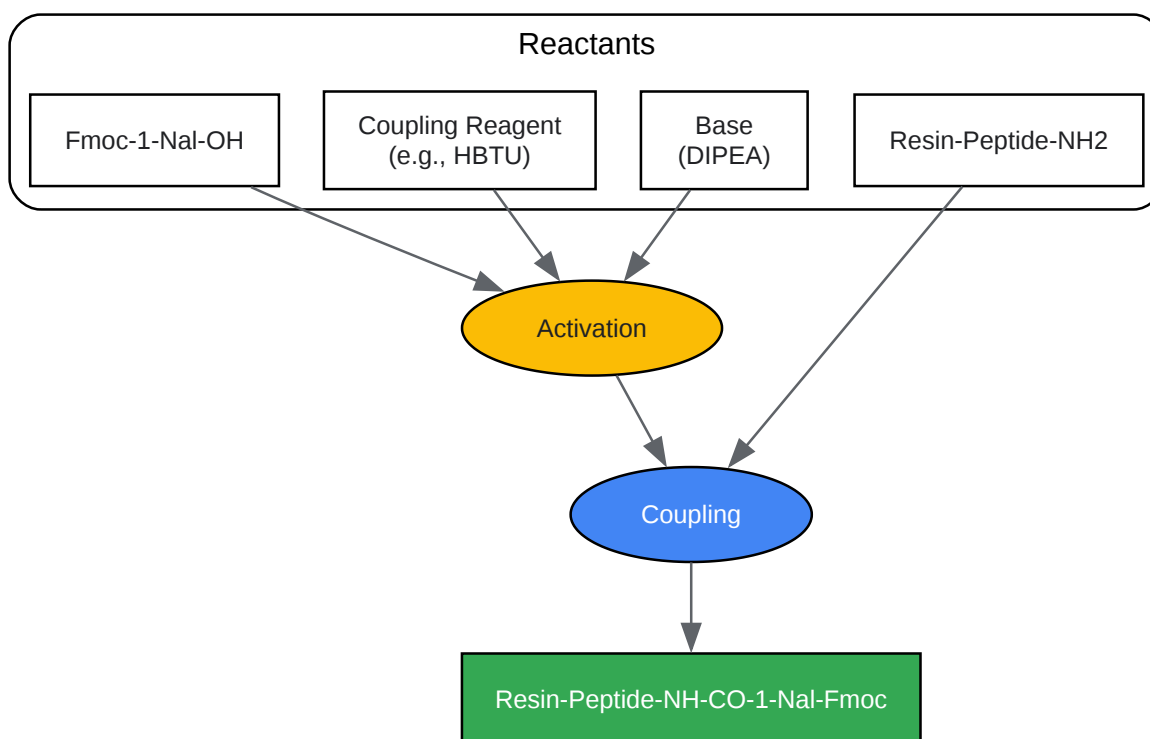
Visualizing the Synthetic Workflow

The following diagrams illustrate the key processes in the application of **Fmoc-1-Nal-OH** in peptide synthesis.



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Caption: Workflow for the solid-phase synthesis of a peptide incorporating **Fmoc-1-Nal-OH**.



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Caption: Key steps in the coupling of **Fmoc-1-Nal-OH** during solid-phase peptide synthesis.

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